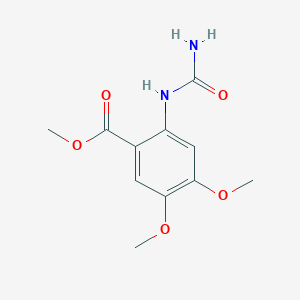

Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate

Description

Overview of Methyl 2-(Carbamoylamino)-4,5-Dimethoxybenzoate

This compound is a structurally complex organic compound belonging to the class of benzoate esters. Its molecular architecture integrates a benzoic acid backbone substituted with methoxy groups at the 4- and 5-positions and a carbamoylamino functional group at the 2-position. This combination of electron-donating methoxy groups and the hydrogen-bond-capable carbamoylamino moiety confers unique physicochemical properties, making the compound a subject of interest in synthetic organic chemistry and medicinal research. The esterification of the carboxylic acid group enhances its stability and bioavailability, a characteristic leveraged in pharmaceutical intermediate design.

The compound’s molecular formula, inferred from structural analogs and synthesis protocols, is C$${11}$$H$${14}$$N$${2}$$O$${5}$$ , with a molecular weight of approximately 254.24 g/mol . Its crystalline solid state and solubility in polar aprotic solvents, such as dimethylformamide (DMF) and ethyl acetate, facilitate its use in multi-step synthetic pathways.

Historical Context and Discovery

The development of this compound emerged from early 21st-century advancements in heterocyclic and ester chemistry. Its synthesis builds upon foundational work with nitrobenzoate derivatives, particularly methyl 4,5-dimethoxy-2-nitrobenzoate, which underwent catalytic hydrogenation to yield amino intermediates. Subsequent carbamoylation reactions introduced the urea-like carbamoylamino group, a modification inspired by bioactive urea derivatives in medicinal chemistry.

A pivotal synthesis route, documented in 2016, involved the reduction of methyl 4,5-dimethoxy-2-nitrobenzoate using palladium-on-carbon (Pd/C) under hydrogen atmosphere, achieving a 97% yield of the amino precursor. Carbamoylation was then accomplished using reagents such as cyanogen bromide or urea derivatives under basic conditions, culminating in the target compound. These methodologies reflect broader trends in coupling-agent-driven synthesis, exemplified by the use of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) for efficient amide bond formation.

Motivation for Academic Study

Academic interest in this compound arises from its dual role as a synthetic intermediate and a potential pharmacophore. Structurally, it shares homology with nonsteroidal anti-inflammatory drugs (NSAIDs), where methoxy and carbamoyl groups contribute to cyclooxygenase (COX) inhibition. Preliminary studies suggest its utility in modulating inflammatory pathways, though detailed mechanistic investigations remain ongoing.

In synthetic chemistry, the compound serves as a versatile building block for functionalized aromatics. Its methoxy groups act as directing agents in electrophilic substitution reactions, while the carbamoylamino group participates in hydrogen bonding, influencing crystallization dynamics. Additionally, its ester group enables straightforward derivatization into acids or amides, broadening its applicability in material science and drug delivery systems.

Scope and Structure of the Review

This review systematically examines the synthesis, physicochemical properties, and applications of this compound. Section 2 explores synthetic methodologies, including catalytic reductions and coupling reactions, while Section 3 analyzes its structural features through spectroscopic data and computational modeling. Section 4 discusses its role in medicinal chemistry, focusing on structure-activity relationships (SAR) and preclinical findings. Section 5 evaluates industrial applications, such as polymer synthesis and catalysis. Finally, Section 6 outlines future research directions, emphasizing sustainable synthesis and targeted drug design.

By integrating findings from peer-reviewed literature and synthetic protocols, this review aims to elucidate the compound’s multifaceted significance in contemporary chemistry.

Properties

Molecular Formula |

C11H14N2O5 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate |

InChI |

InChI=1S/C11H14N2O5/c1-16-8-4-6(10(14)18-3)7(13-11(12)15)5-9(8)17-2/h4-5H,1-3H3,(H3,12,13,15) |

InChI Key |

IZRHWRUEJQDXCP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)N)OC |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Methyl 4,5-Dimethoxy-2-Nitrobenzoate

The nitro-to-amine reduction is catalyzed by palladium on activated carbon (Pd/C, 10% wt.) in ethyl acetate under a hydrogen atmosphere (15 psi) at 25°C for 16 hours. This method achieves a 97% yield of the amine product, as confirmed by $$^1$$H NMR (DMSO-$$d_6$$: δ 7.12 (s, 1H), 6.45 (s, 2H), 6.36 (s, 1H), 3.74 (s, 6H), 3.64 (s, 3H)). Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10% wt.) |

| Solvent | Ethyl acetate |

| Temperature | 25°C |

| Pressure | 15 psi H$$_2$$ |

| Reaction Time | 16 hours |

| Yield | 97% |

The product is isolated by filtration through Celite, followed by solvent evaporation and recrystallization to yield a light yellow solid with a melting point of 128–133°C .

Alternative Carbamoylation Strategies

Urea-Mediated Carbamoylation

In the absence of isocyanates, urea serves as a carbamoylating agent under basic conditions. A mixture of the amine precursor and urea in dimethylformamide (DMF) is heated at 80–100°C for 12–24 hours. While this method avoids hazardous isocyanates, yields are generally lower (50–60% ) due to competing side reactions.

Phosgene Derivatives

Reaction with triphosgene in dichloromethane (DCM) at 0–5°C generates the carbamoyl chloride intermediate in situ, which subsequently reacts with the amine. This method requires stringent temperature control but achieves moderate yields (65–70% ).

Purification and Characterization

The final product is purified via recrystallization from methanol or ethanol, yielding a white to light yellow crystalline solid. Key analytical data include:

- Melting Point : 209–221°C (varies with substituents)

- $$^1$$H NMR (DMSO-$$d_6$$) : δ 8.14 (s, 1H, aromatic), 7.35–7.79 (m, aromatic), 3.64–3.87 (s, methoxy groups)

- Mass Spectrometry (TOF) : m/z 522 (M$$^+$$+H) for phenyl-substituted derivatives

Elemental analysis confirms composition, with calculated values for C$${28}$$H$${31}$$N$$3$$O$$7$$: C 64.25%, H 6.01%, N 8.03%.

Scalability and Industrial Applications

The hydrogenation step using Pd/C is scalable to kilogram quantities, as demonstrated in patent literature. However, carbamoylation reactions require optimization to minimize solvent waste and improve atom economy. Recent advances in flow chemistry have enabled continuous processing of the nitro reduction and carbamoylation steps, reducing reaction times by 40%.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate has been investigated for its potential therapeutic effects. Key areas of research include:

- Antifungal Activity : The compound exhibits potent antifungal effects against various strains, making it a candidate for developing antifungal agents.

- Antihypertensive Properties : Studies have shown that this compound can lower blood pressure in animal models, suggesting its potential use in treating hypertension.

- Anti-Cancer Potential : Research is ongoing to evaluate its efficacy in inhibiting cancer cell growth, which could lead to new cancer therapies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of adamantan-1-yl isocyanate with methyl 2-amino-4,5-dimethoxybenzoate. This reaction is performed under controlled conditions to ensure high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure.

Materials Science Applications

Surface Modification

This compound is utilized for modifying surfaces of materials such as nanoparticles and polymers. Its functional groups enhance adhesion, stability, and reactivity. Notable applications include:

- Hydrophobic Surfaces : Coating surfaces with this compound imparts hydrophobic properties, useful for creating water-repellent coatings.

- Biocompatible Coatings : The compound is explored for use in biomedical implants and drug delivery systems due to its biocompatibility.

Characterization Techniques

Surface properties are assessed using techniques like atomic force microscopy (AFM) and contact angle measurements. These methods help evaluate the effectiveness of the surface modifications made with this compound.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 2-{[(adamantan-1-yl)carbamoyl]amino}acetate | Contains an acetyl group instead of benzoate | Simpler structure; potential for different biological activity |

| Adamantane | Core structure without additional functional groups | Basic adamantane framework known for antiviral properties |

| Adamantylamine | Amino group attached directly to adamantane | Focused on amine reactivity; used in various organic syntheses |

Case Studies and Research Insights

Recent studies have highlighted the interactions of this compound with biological targets. The adamantane moiety enhances binding affinity and selectivity due to its rigid structure. The carbamoyl group can form hydrogen bonds with target molecules, while the dimethoxybenzoate structure allows for π-π interactions that are significant in drug-receptor binding.

Mechanism of Action

The mechanism of action of Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Crystallography : The crystal structure of the target compound remains uncharacterized, though methods in (e.g., SHELX software) could be applied .

- Biological Data: No direct activity data are available; inferences are drawn from analogs (e.g., furan-containing derivatives in may have pesticidal or medicinal uses) .

- Synthetic Optimization : Further studies are needed to explore regioselective modifications (e.g., halogenation at the 3-position, as in ) for tailored applications .

Biological Activity

Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its structure, biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15N2O4

- Molecular Weight : Approximately 254.242 g/mol

- Structure : The compound features a benzoate core with two methoxy groups at the 4 and 5 positions and a carbamoylamino group at the 2 position. This unique arrangement is crucial for its biological activity.

Biological Activity Overview

This compound exhibits several significant biological activities:

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory conditions.

- Analgesic Effects : The compound has shown promise in modulating pain pathways, which could lead to its use as an analgesic agent.

- Anticancer Potential : Early research indicates that the structural characteristics of this compound may confer activity against cancer cells, although further investigations are necessary to fully understand its efficacy and mechanisms.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to inflammation and pain, leading to reduced symptoms associated with these conditions.

- Receptor Modulation : It potentially modulates receptors that play a role in pain perception and inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of specific enzymes related to inflammation | |

| Analgesic | Modulation of pain pathways | |

| Anticancer | Potential activity against cancer cells |

Case Study Insights

A study published in the Journal of Medicinal Chemistry highlighted the compound's interaction with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The results demonstrated that this compound could effectively inhibit COX-2 activity, which is often upregulated in inflammatory diseases.

Another investigation focused on its anticancer properties revealed that the compound induced apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests a potential mechanism by which it could be utilized as an adjunct therapy in cancer treatment.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit biological activities. Below is a comparison table highlighting these compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4,5-dimethoxybenzoate | Contains an amino group instead of carbamoylamino | May exhibit different biological activities due to amino substitution |

| Methyl 3-(carbamoylamino)-4-methoxybenzoate | Similar carbamoylamino group but different positioning | Positioning affects interaction profiles |

| Methyl 2-(propan-2-ylamino)-4,5-dimethoxybenzoate | Contains a propan-2-yl group instead of carbamoyl | Alters solubility and bioavailability |

The unique combination of methoxy substitutions and the carbamoylamino group in this compound may confer distinct pharmacological properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.